molecular formula C15H9F5N2O2 B10919789 6-[3-(Difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine

6-[3-(Difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine

Cat. No.: B10919789
M. Wt: 344.24 g/mol
InChI Key: JBNDXGKYUFPWIY-UHFFFAOYSA-N
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Description

6-[3-(DIFLUOROMETHOXY)PHENYL]-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE is a complex organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of difluoromethoxy, trifluoromethyl, and methyl groups attached to an isoxazolo[5,4-b]pyridine core. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(DIFLUOROMETHOXY)PHENYL]-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[3-(DIFLUOROMETHOXY)PHENYL]-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

6-[3-(DIFLUOROMETHOXY)PHENYL]-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[3-(DIFLUOROMETHOXY)PHENYL]-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE involves its interaction with specific molecular targets and pathways. The presence of fluorine-containing groups enhances its binding affinity and selectivity towards certain enzymes and receptors. This can lead to the modulation of biological processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE
  • 4,5,6,7-TETRAHYDRO-ISOXAZOLO-[4,5-C]PYRIDINE

Uniqueness

6-[3-(DIFLUOROMETHOXY)PHENYL]-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which impart distinct physicochemical properties and biological activities. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C15H9F5N2O2

Molecular Weight

344.24 g/mol

IUPAC Name

6-[3-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C15H9F5N2O2/c1-7-12-10(15(18,19)20)6-11(21-13(12)24-22-7)8-3-2-4-9(5-8)23-14(16)17/h2-6,14H,1H3

InChI Key

JBNDXGKYUFPWIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)OC(F)F)C(F)(F)F

Origin of Product

United States

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